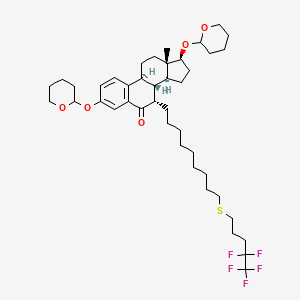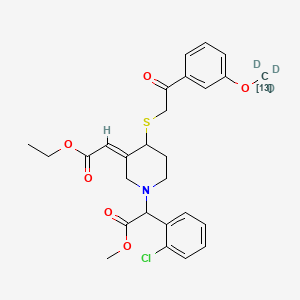
Piracetam-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piracetam-d8 is a derivative of Piracetam, a nootropic compound known for its cognitive-enhancing properties . It is a modified version of Piracetam that contains eight deuterium atoms, which are heavy isotopes of hydrogen . This modification makes the compound more stable and can result in a longer half-life in the body . It is commonly used as a cognitive enhancer to improve memory, focus, and overall cognitive function .
Synthesis Analysis
The synthesis of Piracetam involves taking alpha-pyrrolidone as raw material, slowly adding a methanol solution of sodium methoxide at reduced pressure . After methanol is evaporated completely, a methylbenzene solution of methyl chloroacetate is slowly added . The reaction temperature is controlled to be 20 to 110 DEG C and reacts for 5.0 hours under heat-preserved condition .
Molecular Structure Analysis
Polymorphs II and III of piracetam exhibit a polytypic relationship comprising identical layers of molecules with different relative arrangements . Polymorph II has an interlayer structure in which the piracetam molecules adopt face-to-face and edge-to-edge alignments, while polymorph III adopts a herringbone type arrangement in the interlayer region .
Physical And Chemical Properties Analysis
Piracetam D8 has a molecular weight of 146.25 g/mol and a molecular formula of C6H10D8N2O2 . It has a melting point of 149-151°C and is soluble in water, ethanol, and propylene glycol . The compound is typically administered orally and has a relatively short half-life of around 4-5 hours .
Scientific Research Applications
Pharmacological Profile and Clinical Uses
Piracetam, a derivative of GABA, exhibits a wide range of physiological effects potentially stemming from its ability to restore cell membrane fluidity. It modulates neurotransmission across several systems, possesses neuroprotective and anticonvulsant properties, and improves neuroplasticity. Its vascular actions, such as reducing erythrocyte adhesion and facilitating microcirculation, underscore its versatility in clinical indications, ranging from cognitive disorders to sickle cell anemia. This diverse pharmacological profile is well tolerated even at high doses, making Piracetam a subject of interest in neuroscience and clinical research (Winblad, 2006).
Cognitive Enhancement and Neuroprotection
Piracetam's efficacy in enhancing cognitive functions, particularly in conditions of cognitive impairment, has been a major area of research. Its actions on memory and learning, as evidenced through various clinical and preclinical studies, highlight its potential as a cognitive enhancer or 'nootropic'. The drug's positive modulation of glutamate receptors, facilitation of cholinergic transmission, and effects on neurotransmitter turnover point towards its use in improving cognitive deficits associated with aging, dementia, and other neurological conditions. Studies have shown its benefits in senile cognitive disorders, offering cautious optimism for its therapeutic applications (Vernon & Sorkin, 1991).
Application in Dyslexia and Cortical Myoclonus
Research into Piracetam's effects on dyslexia and cortical myoclonus reveals its potential in improving reading ability and managing seizure disorders. Double-blind studies on dyslexic children have suggested improvements in reading capabilities, supported by electrophysiological studies indicating Piracetam's action on the left hemisphere. Similarly, its use in treating cortical myoclonus, especially in progressive myoclonus epilepsy, has shown marked improvement in patient conditions, emphasizing its role in managing such neurological disorders without significant adverse effects (Wilsher, 1986).
Synthesis and Pharmacological Activities of Derivatives
The exploration of Piracetam's derivatives, focusing on their synthesis and pharmacological activities, extends its application in treating CNS disorders. These derivatives, sharing the pyrrolidine backbone, have shown promise in managing conditions like alcoholism, Raynaud’s phenomenon, and brain injuries. The review of Piracetam and its derivatives underscores ongoing efforts in improving their efficacy and understanding their mechanisms of action, which could lead to better management strategies for various diseases (Dhama et al., 2021).
Mechanism of Action
Target of Action
Piracetam-d8, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), primarily targets the neuronal and vascular systems . It modulates neurotransmission in a range of transmitter systems, including cholinergic and glutamatergic systems . It also influences the vascular system by reducing erythrocyte adhesion to the vascular endothelium .
Mode of Action
This compound interacts with the polar heads in the phospholipids membrane, and the resulting mobile drug-lipid complexes are thought to reorganize the lipids and influence membrane function and fluidity . This interaction is thought to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover the three-dimensional structure or folding for normal function .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to improve neural plasticity . It also inhibits the PI3K/Akt/mTOR pathway in oxygen-glucose deprivation (OGD)-stimulated SH-SY5Y cells . Moreover, it attenuates the translocation of mitochondrion-specific proteins of the caspase-independent pathway, such as apoptotic-inducing factor (AIF) and endonuclease-G (endo-G) .
Pharmacokinetics
Cells co-treated with lipopolysaccharide (lps) and piracetam exhibited significant uptake of piracetam . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has neuroprotective and anticonvulsant properties . It enhances the growth of OGD-stimulated SH-SY5Y cells, inhibits oxidative stress, and improves mitochondrial function . It also attenuates oxidative DNA fragmentation and poly [ADP-ribose] polymerase-1 (PARP-1) up-regulation in the nucleus .
Action Environment
Environmental factors can influence the action of this compound. For instance, a study found that the effect of Piracetam was selective in rodents of the attention deficit phenotype (ED-low), and restored the preference for an enriched environment during exploratory behavior . This suggests that the environment can play a role in the efficacy of this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Piracetam-d8 involves the deuteration of Piracetam, which is a nootropic drug. The deuteration process is carried out by replacing the hydrogen atoms in the molecule with deuterium atoms. This is done to create a labeled compound that can be used in various research studies.", "Starting Materials": ["Piracetam", "Deuterium oxide", "Sodium hydroxide", "Deuterium gas", "Hydrogen gas", "Palladium on carbon"], "Reaction": ["Step 1: Piracetam is dissolved in deuterium oxide and sodium hydroxide is added to the solution.", "Step 2: The mixture is heated and deuterium gas is bubbled through it.", "Step 3: Palladium on carbon is added as a catalyst and the mixture is stirred for several hours.", "Step 4: The reaction mixture is filtered and the solid is washed with deuterium oxide.", "Step 5: The product is obtained by drying the solid under vacuum."] } | |
CAS RN |
1329799-64-5 |
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
150.207 |
IUPAC Name |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
InChI Key |
GMZVRMREEHBGGF-SVYQBANQSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N |
synonyms |
2-Oxo-1-pyrrolidineacetamide-d8; (2-Oxopyrrolidino)acetamide-d8; 2-(2-Oxopyrrolidin-1-yl)acetamide-d8; Avigilen-d8; Axonyl-d8; Cerebroforte-d8; Piramem-d8; Pyracetam-d8; UCB 6215-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)





